4-(2-methoxyphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
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Overview
Description
4-(2-methoxyphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is a nitrogen-rich fused heterocyclic compound. This compound belongs to the class of triazoloquinazolinones, which are known for their extensive biological activities, including antihypertensive, SHP2 inhibition, tubulin inhibition, and antihistamine properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methoxyphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one typically involves ring-opening, ring-closing, and substitution reactions. The structure of the compound is characterized by various spectroscopic methods, including 1H and 13C NMR, FTIR, and MS . Density functional theory (DFT) is often used to calculate the optimal structure of the compound using the B3LYP correlation function with the 6-311G (2d, p) basis set .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the use of readily available starting materials and efficient synthetic routes to ensure high yield and purity. The process may include the use of automated synthesis equipment and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-(2-methoxyphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or aryl halides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups at the sulfanyl position .
Scientific Research Applications
4-(2-methoxyphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antitumor agent, showing inhibitory effects on A375 cells.
Medicine: Explored for its antihypertensive and antihistamine properties.
Mechanism of Action
The mechanism of action of 4-(2-methoxyphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit SHP2, a protein tyrosine phosphatase involved in cell signaling pathways . The compound’s structure allows it to bind to these targets effectively, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(pyrrolidin-1-yl-methyl)-4-(thiophen-2-yl-methyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
- N-substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine
Uniqueness
4-(2-methoxyphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C16H12N4O2S |
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Molecular Weight |
324.4 g/mol |
IUPAC Name |
4-(2-methoxyphenyl)-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
InChI |
InChI=1S/C16H12N4O2S/c1-22-13-9-5-4-8-12(13)19-14(21)10-6-2-3-7-11(10)20-15(19)17-18-16(20)23/h2-9H,1H3,(H,18,23) |
InChI Key |
DUMMYUKDIUPBRG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C3=CC=CC=C3N4C2=NNC4=S |
Origin of Product |
United States |
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